Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives are designed to target specific proteins involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylquinoline-3-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)(methyl)aminoquinoline-3-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate derivatives
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is known for its wide range of biological activities. The synthesis of this compound involves the alkylation of quinoline derivatives, often utilizing ethyl malonate or related reagents under various conditions. For example, one study reported the successful synthesis of related quinoline derivatives through phase transfer catalysis, which provided insights into their structural characteristics and potential bioactivity .
Antimicrobial Activity
Quinoline derivatives, including this compound, have been shown to exhibit notable antimicrobial properties. Studies indicate that compounds with a quinoline nucleus can possess significant antibacterial and antifungal activities. For instance, a review highlighted that many quinoline and quinazoline alkaloids demonstrate effective antitumor, antiparasitic, and insecticidal properties .
Table 1: Biological Activities of Quinoline Derivatives
Activity Type | Example Compounds | Observed Effects |
---|---|---|
Antibacterial | This compound | Inhibition of bacterial growth |
Antifungal | Various quinoline derivatives | Effective against fungal strains |
Antitumor | Quinoline alkaloids | Cytotoxic effects on cancer cells |
Antiparasitic | Quinazoline derivatives | Inhibition of parasite proliferation |
The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with key biological targets. Research indicates that quinoline compounds often act as inhibitors of topoisomerases—enzymes critical for DNA replication and transcription. The β-keto acid functionality in these compounds facilitates chelation with metal ions (e.g., Mg²⁺), enhancing their binding affinity to topoisomerases .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various quinoline derivatives against cancer cell lines. While some derivatives exhibited promising results, others showed weak cytotoxicity. The effectiveness was often correlated with their ability to bind to DNA and inhibit topoisomerase activity .
- Antimicrobial Studies : In vitro tests demonstrated that certain synthesized quinoline derivatives displayed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These findings underscore the potential utility of this compound in developing new antimicrobial agents .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)10-14-12(16(19)21-4-2)9-11-7-5-6-8-13(11)17-14/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
VZHHMXOSTRYKCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C=C1C(=O)OCC |
Origin of Product |
United States |
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